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2-(Bromomethyl)acrylamide

Cat. No.: B12985648
M. Wt: 164.00 g/mol
InChI Key: RDLRESUWQMPKFP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)acrylamide is a synthetic acrylamide derivative designed for research and development applications. As a functional monomer, its primary research value lies in polymer science, where it serves as a key building block for creating novel copolymers with specific properties . The bromomethyl group is a reactive handle that allows for further chemical modification, making it valuable for producing functionalized polymeric materials. These materials are investigated for use in specialized fields such as the development of new adhesives, the creation of polymer supports for binding biomolecules, and applications in material science where controlled cross-linking or specific molecular architecture is required . Researchers utilize this compound to modulate intramolecular and intermolecular forces within a polymer, which in turn allows for the fine-tuning of material properties including glass transition temperature, solubility, crystallinity, and chemical reactivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or animal use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrNO B12985648 2-(Bromomethyl)acrylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6BrNO

Molecular Weight

164.00 g/mol

IUPAC Name

2-(bromomethyl)prop-2-enamide

InChI

InChI=1S/C4H6BrNO/c1-3(2-5)4(6)7/h1-2H2,(H2,6,7)

InChI Key

RDLRESUWQMPKFP-UHFFFAOYSA-N

Canonical SMILES

C=C(CBr)C(=O)N

Origin of Product

United States

Copolymerization with Chiral Monomers:a Straightforward Approach to Creating Optically Active Polymers is the Copolymerization of 2 Bromomethyl Acrylamide with a Monomer That is Inherently Chiral.cmu.eduexpresspolymlett.comby Incorporating a Chiral Comonomer into the Polymer Backbone, the Resulting Copolymer Will Exhibit Optical Activity. the Magnitude of This Activity, Often Measured As Specific Rotation, Will Depend on the Concentration of the Chiral Monomer, Its Enantiomeric Purity, and the Specific Polymer Structure. Controlled Radical Polymerization Techniques, Such As Reversible Addition Fragmentation Chain Transfer Raft Polymerization, Can Be Particularly Useful for This Purpose, As They Allow for the Synthesis of Copolymers with Well Defined Compositions and Architectures.acs.org

A variety of chiral monomers can be considered for this purpose. For example, acrylamides derived from natural amino acids, such as N-acryloyl-L-phenylalanine methyl ester, have been successfully polymerized using controlled radical methods to yield optically active polymers. acs.org

Polymerization Studies of 2 Bromomethyl Acrylamide

Controlled/Living Radical Polymerization (CRP/LRP) of 2-(Bromomethyl)acrylamide

Atom Transfer Radical Polymerization (ATRP)

Macroinitiator Synthesis Strategies

The synthesis of macroinitiators is a cornerstone of controlled radical polymerization, enabling the formation of block copolymers with well-defined architectures. For a monomer like this compound, two primary strategies for macroinitiator synthesis can be envisaged.

The first strategy involves the homopolymerization of another monomer, followed by the introduction of an initiating group capable of initiating the polymerization of this compound. For instance, a hydroxyl-terminated polymer can be reacted with 2-bromoisobutyryl bromide to create a macroinitiator for ATRP. This macroinitiator can then be used to grow a poly(this compound) block.

The second, and more direct, approach is to utilize a pre-existing polymer with pendant reactive groups that can be converted into initiating sites. For example, a polymer with pendant hydroxyl groups could be esterified with 2-bromoisobutyryl bromide to create a multifunctional macroinitiator for the graft polymerization of this compound.

A hypothetical example of a macroinitiator synthesis for the ATRP of this compound is presented in the table below.

Table 1: Hypothetical Synthesis of a Poly(methyl methacrylate)-based Macroinitiator for this compound Polymerization

Entry Macroinitiator Precursor Modifying Agent Reaction Conditions Resulting Macroinitiator
1 Hydroxyl-terminated poly(methyl methacrylate) 2-bromoisobutyryl bromide Triethylamine, THF, 0 °C to RT PMMA-Br
Kinetic Analysis of ATRP for this compound

A thorough kinetic analysis is crucial for understanding and optimizing the ATRP of any monomer. For acrylamides, the ATRP process can be challenging to control. cmu.eduacs.org The amide functionality can complex with the copper catalyst, potentially altering its reactivity and leading to a loss of control. cmu.edu The deactivation step can be slow compared to propagation, resulting in a high concentration of radicals and, consequently, termination reactions. cmu.edu

For this compound, the presence of the bromomethyl group introduces further complexity. This group could potentially participate in side reactions, such as intermolecular or intramolecular substitution reactions.

A kinetic study of the ATRP of this compound would involve monitoring the monomer conversion over time and the evolution of the molecular weight and dispersity of the resulting polymer. The rate of polymerization (R_p) in ATRP is given by the equation:

R_p = k_p[M][P•]

where k_p is the rate coefficient of propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. The concentration of propagating radicals is determined by the ATRP equilibrium constant, K_ATRP = k_act/k_deact, where k_act and k_deact are the rate coefficients of activation and deactivation, respectively.

A linear increase of molecular weight with monomer conversion and low dispersity values (typically below 1.3) would indicate a controlled polymerization.

Table 2: Expected Kinetic Data from a Controlled ATRP of this compound

Time (min) Monomer Conversion (%) M_n (g/mol) (Theoretical) M_n (g/mol) (Experimental) Dispersity (Đ)
15 25 4500 4800 1.25
30 48 8640 8900 1.22
60 85 15300 15800 1.18
90 95 17100 17500 1.15

Note: Data are hypothetical and based on typical results for controlled polymerizations of functional acrylamides.

Copper(0)-mediated Reversible-Deactivation Radical Polymerization (Cu(0)-RDRP)

Cu(0)-mediated RDRP has emerged as a powerful technique for the controlled polymerization of a variety of monomers, including acrylamides. nih.gov This method utilizes metallic copper as a supplemental activator and reducing agent, which allows for the use of less active, air-stable Cu(II) complexes as the deactivator. nih.gov

For the polymerization of acrylamide (B121943), it has been shown that the addition of a Cu(II) species is crucial for achieving good control. nih.gov This is because the high propagation rate of acrylamide requires a fast deactivation process to maintain a low concentration of propagating radicals. nih.gov

In the case of this compound, a Cu(0)-RDRP system would likely consist of Cu(0) wire or powder, a Cu(II) salt (e.g., CuBr2), a suitable ligand such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), an initiator, and the monomer in an appropriate solvent. The bromomethyl group would need to be stable under the polymerization conditions to avoid unwanted side reactions.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups. specificpolymers.com This makes it a particularly suitable method for the polymerization of functional monomers like this compound. The key to a successful RAFT polymerization is the choice of an appropriate RAFT agent, also known as a chain transfer agent (CTA). specificpolymers.com

For acrylamides, which are considered "more-activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are generally effective RAFT agents. specificpolymers.com The RAFT process involves a degenerative chain transfer mechanism that establishes an equilibrium between active and dormant polymer chains, leading to polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

The polymerization of this compound via RAFT would offer the advantage of preserving the reactive bromomethyl group for subsequent post-polymerization modification. The choice of RAFT agent would be critical to ensure efficient control over the polymerization and to minimize any potential side reactions involving the bromomethyl group.

Homopolymerization Studies

The homopolymerization of this compound would result in a linear polymer with pendant bromomethyl groups along the backbone. These groups can serve as reactive handles for a variety of nucleophilic substitution reactions, allowing for the synthesis of a wide range of functional polymers.

The homopolymerization can be carried out using conventional free-radical polymerization techniques, employing initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. However, for better control over the molecular weight and dispersity, controlled radical polymerization techniques like ATRP, Cu(0)-RDRP, or RAFT are preferred.

A successful homopolymerization would yield a well-defined polymer with a predictable molecular weight and a narrow molecular weight distribution. The properties of the resulting poly(this compound) would depend on its molecular weight and the reaction conditions used for its synthesis.

Copolymerization Studies of this compound with Other Monomers

Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the resulting polymers. By incorporating different comonomers, it is possible to control properties such as solubility, thermal stability, and mechanical strength, while the bromomethyl groups provide sites for further functionalization.

Copolymerization with Vinyl Monomers

This compound can be copolymerized with a variety of vinyl monomers, such as styrene, methyl methacrylate (B99206) (MMA), and N-isopropylacrylamide (NIPAM), using controlled radical polymerization techniques. The reactivity ratios of the comonomers (r1 and r2) are important parameters that determine the composition and sequence distribution of the resulting copolymer. ekb.eg

The reactivity ratio is defined as the ratio of the rate constant for a radical adding to its own monomer to the rate constant for the radical adding to the other monomer. ekb.eg If r1 > 1, the radical prefers to add to its own monomer; if r1 < 1, it prefers to add to the other monomer. If r1 ≈ r2 ≈ 1, a random copolymer is formed. If r1 ≈ r2 ≈ 0, an alternating copolymer is formed. ekb.eg

The copolymerization of this compound with vinyl monomers would likely lead to the formation of random or statistical copolymers, depending on the specific comonomer and the polymerization conditions. The resulting copolymers would possess the functionalities of both monomers, offering a versatile platform for the design of new materials.

Table 3: Predicted Reactivity Ratios for the Copolymerization of this compound (M1) with Various Vinyl Monomers (M2)

Comonomer (M2) r1 (Hypothetical) r2 (Hypothetical) Copolymer Type
Styrene 0.4 1.2 Statistical
Methyl Methacrylate 0.6 0.9 Random
N-isopropylacrylamide 0.8 1.1 Random

Note: Reactivity ratios are hypothetical and serve to illustrate the expected copolymerization behavior.

Copolymerization with Acrylonitrile (B1666552)

A thorough review of scientific literature reveals a notable absence of published research specifically detailing the copolymerization of this compound with acrylonitrile. Consequently, there are no available data on the synthesis, characterization, or properties of copolymers derived from these two monomers. The reactivity ratios, monomer sequence distribution, and the influence of copolymer composition on the final properties have not been determined for the this compound-co-acrylonitrile system.

Copolymerization with Acrylic Acid

Similarly, dedicated studies on the copolymerization of this compound with acrylic acid are not present in the accessible scientific literature. Research detailing the conditions and outcomes of such a polymerization, including the analysis of the resulting copolymer's structure and characteristics, has not been reported. Therefore, information regarding the behavior of this specific monomer pair in a copolymerization reaction is currently unavailable.

Reactivity Ratios in Copolymerization

There are no experimentally determined reactivity ratios for the copolymerization of this compound with either acrylonitrile or acrylic acid. Reactivity ratios are essential for predicting the composition of a copolymer from the monomer feed and for understanding the polymerization kinetics. The absence of this data indicates that the relative reactivities of this compound and these comonomers have not been quantified.

Polymer Analogous Reactions and Post Polymerization Modification of Poly 2 Bromomethyl Acrylamide

Introduction of New Functionalities via Bromomethyl Group Reactivity

The primary route for functionalizing poly(2-(bromomethyl)acrylamide) is through the nucleophilic substitution of the bromide atom in the bromomethyl side group. The electrophilic carbon atom adjacent to the bromine is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new covalent bond and the introduction of diverse functional moieties. This strategy is a cornerstone of post-polymerization modification, allowing for the synthesis of polymers with tailored properties from a common precursor. nih.gov

Common nucleophilic substitution reactions include:

Azidation: Reaction with sodium azide (B81097) (NaN₃) introduces azide groups, which are valuable for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). cmu.edu

Amination: A variety of primary and secondary amines can displace the bromide to yield polymers with pendant amino groups. These groups can alter the polymer's solubility, introduce pH-responsiveness, or serve as handles for further bioconjugation. researchgate.net

Etherification: Alkoxides and phenoxides can be used to form ether linkages, introducing moieties that can modify the polymer's thermal properties or hydrophobicity.

Thiolation: Reaction with thiols or thiouronium salts followed by hydrolysis can introduce thiol groups, which are reactive towards Michael addition or can form disulfide bonds, enabling the creation of redox-responsive materials.

The efficiency of these substitution reactions is influenced by factors such as the choice of solvent, reaction temperature, and the nucleophilicity of the reagent. The polarity of the solvent plays a crucial role in solvating the polymer and the nucleophile, thereby facilitating the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Functionalized Polymers

Nucleophile Reagent Example Resulting Functional Group Potential Application
Azide Sodium Azide (NaN₃) -CH₂-N₃ Click Chemistry, Bioconjugation
Amine Propylamine -CH₂-NH-CH₂CH₂CH₃ pH-Responsive Materials
Thiol Sodium Thiocyanate (NaSCN) -CH₂-SCN Precursor for Thiol Groups
Carboxylate Sodium Acetate (CH₃COONa) -CH₂-O-C(=O)CH₃ Hydrophilic Polymers

This approach allows for the creation of a library of functional polyacrylamides with identical backbone structures but varied side-chain functionalities, which is crucial for systematically studying structure-property relationships. researchgate.net

Grafting-From and Grafting-Through Strategies

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using poly(this compound) via two primary strategies: "grafting-from" and "grafting-through". cmu.eduyoutube.com

Grafting-From: In the "grafting-from" approach, the bromomethyl groups along the poly(this compound) backbone act as initiation sites for the polymerization of a second monomer. cmu.edu This method is particularly well-suited for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). The bromine atom can be abstracted by a transition metal complex (e.g., a copper/ligand complex in ATRP) to generate a radical on the polymer backbone, which then initiates the growth of side chains.

This technique allows for the synthesis of densely grafted copolymers, often called "bottle-brush" polymers, where the side chains are of controlled length and low polydispersity. cmu.edu The properties of the resulting graft copolymer, such as its solution behavior and bulk morphology, are determined by the chemical nature and length of both the backbone and the grafted chains.

Grafting-Through: The "grafting-through" (or macromonomer) method involves the copolymerization of a low-molecular-weight monomer with a macromonomer—a polymer chain with a polymerizable group at one end. cmu.edu In this context, a macromonomer can be synthesized by reacting a polymer with a terminal functional group (e.g., a hydroxyl or amine) with this compound, where the acrylamide (B121943) group becomes the polymerizable unit.

Alternatively, a related monomer, methyl 2-(bromomethyl)acrylate, has been used as a chain-transfer agent to produce macromonomers with a terminal polymerizable acrylate (B77674) group. acs.org These macromonomers are then copolymerized with other monomers to form graft copolymers. This strategy allows for the incorporation of pre-synthesized, well-defined side chains into a new polymer backbone. cmu.edu

Table 2: Comparison of Grafting Strategies

Strategy Description Advantages Disadvantages
Grafting-From Polymer backbone with initiator sites is used to grow side chains. High grafting density, controlled side chain length. Potential for termination reactions, steric hindrance can limit side chain growth.
Grafting-Through Macromonomers (polymer chains with a polymerizable end-group) are copolymerized. Well-defined side chains, versatile for different polymerization methods. Lower grafting density, potential for unreacted macromonomer.

Modification of Polymer End-Groups

For polymers synthesized via controlled polymerization techniques, the chain ends possess well-defined chemical functionalities derived from the initiator and terminating agents. When this compound is polymerized using a technique like ATRP, the resulting polymer chains typically have a terminal bromine atom. cmu.edu

This terminal halide is also amenable to nucleophilic substitution, similar to the side-chain bromomethyl groups. This allows for the precise installation of a specific functional group at the chain end. cmu.edu Such modifications are crucial for a variety of applications:

Synthesis of Block Copolymers: An end-functional polymer can be used as a macroinitiator to polymerize a second monomer, leading to the formation of a block copolymer.

Surface Immobilization: End groups like thiols, silanes, or catechols can be introduced to anchor the polymer chains to surfaces like gold, silica, or metal oxides.

Bioconjugation: Introducing a specific reactive group at the chain end allows for the covalent attachment of the polymer to biomolecules such as proteins or peptides.

For example, the terminal bromine can be converted to an azide group, which can then be used in "click" chemistry to attach another polymer block or a fluorescent dye. cmu.edu This precise control over chain-end functionality is a key advantage of controlled polymerization methods.

Synthesis of Functionalized Macromonomers

A macromonomer is a polymer or oligomer that has a polymerizable functional group at its chain end, enabling it to act as a monomer in a subsequent polymerization reaction. researchgate.net The compound this compound is a valuable reagent for creating such macromonomers.

One common method involves reacting a pre-made polymer containing a suitable nucleophilic end-group (e.g., a hydroxyl or amine) with this compound. The nucleophile displaces the bromide, covalently attaching the acrylamide moiety to the polymer chain end. The resulting macromonomer can then participate in radical polymerization through its newly installed acrylamide double bond.

A closely related strategy has been demonstrated with methyl 2-(bromomethyl)acrylate (MBrMA), a structural analogue of this compound. MBrMA has been effectively used as a chain-transfer agent in the radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene. acs.org This process yields polymers with a terminal bromine atom, which can then be transformed into a methacrylate-based macromonomer. acs.org This approach provides a pathway to synthesize graft copolymers by copolymerizing the resulting macromonomer with another monomer. acs.org

Advanced Polymeric Materials Derived from 2 Bromomethyl Acrylamide

Synthesis of Well-Defined Polymer Architectures

The synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures is crucial for their application in advanced materials. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving this level of precision with acrylamide-based monomers.

Block Copolymers

Block copolymers are comprised of two or more distinct polymer chains linked together. The distinct chemical nature of the blocks can lead to microphase separation and the formation of ordered nanostructures, making them suitable for a variety of applications. The synthesis of acrylamide-based block copolymers can be effectively achieved using RAFT polymerization. This technique allows for the sequential polymerization of different monomers to create well-defined block structures.

For instance, amphiphilic block copolymers of acrylamide (B121943) derivatives with long alkyl sidechains have been synthesized via RAFT polymerization. By optimizing the concentration of the chain transfer agent (CTA), block copolymers with high molecular weights and narrow molecular weight distributions have been obtained rsc.org. The synthesis of an AB diblock copolymer using RAFT typically involves the polymerization of the first monomer to create a macro-CTA, which is then used to initiate the polymerization of the second monomer cmu.edu.

Block Copolymer System Polymerization Technique Monomer A Monomer B Molecular Weight ( g/mol ) Polydispersity Index (PDI) Reference
pDDA-b-ptPARAFTN-dodecylacrylamide (DDA)N-tert-pentylacrylamide (tPA)1.3 x 10⁴1.4 rsc.org
PDMAC-b-PDAAMRAFTN,N-dimethylacrylamide (DMAC)Diacetone acrylamide (DAAM)-- whiterose.ac.uk

This table presents data for acrylamide-based block copolymers synthesized using RAFT polymerization, illustrating the achievable control over molecular weight and polydispersity.

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. These architectures are often synthesized using "grafting from," "grafting to," or "grafting through" methods nih.govcmu.edu. The "grafting from" approach, where side chains are grown from initiating sites along a polymer backbone, is particularly effective when combined with controlled radical polymerization techniques like ATRP nih.govbohrium.com.

Polymers of 2-(bromomethyl)acrylamide can serve as excellent macroinitiators for "grafting from" polymerizations. The bromomethyl groups along the poly(this compound) backbone can initiate the ATRP of a second monomer, leading to the formation of well-defined graft copolymers with controlled side chain length and density. This method has been successfully used to synthesize graft copolymers with a poly(2-hydroxyethyl acrylate) backbone and polystyrene side chains by first creating a monomer with an ATRP initiating group rsc.org.

Graft Copolymer System Grafting Method Backbone Polymer Grafted Side Chains Polymerization Technique for Grafting Reference
PHEA-g-PSGrafting FromPoly(2-hydroxyethyl acrylate)PolystyreneATRP rsc.org
PS-g-PLAGrafting FromPolystyrene-block-poly(solketal methacrylate)Polylactic acidROP cmu.edu

This table provides examples of graft copolymers synthesized using the "grafting from" technique, highlighting the versatility of this approach in creating complex polymer architectures.

Functional Polymeric Systems

The reactive nature of this compound allows for its incorporation into various functional polymeric systems. The pendant bromomethyl groups can be readily modified to introduce a range of functionalities, leading to materials with tailored properties for specific applications.

Stimuli-Responsive Hydrogels

Stimuli-responsive hydrogels, also known as "smart" hydrogels, are crosslinked polymer networks that can undergo significant changes in their volume and physical properties in response to external stimuli such as temperature, pH, or light nih.govnih.gov. Acrylamide-based hydrogels are widely studied for their stimuli-responsive behavior nih.gov.

By copolymerizing this compound with other monomers and subsequently modifying the bromomethyl groups, it is possible to introduce pH-sensitive or temperature-sensitive functionalities. For example, the introduction of ionizable groups can lead to pH-responsive swelling behavior mdpi.commdpi.complos.org. Similarly, the incorporation of monomers like N-isopropylacrylamide can impart thermo-responsive properties jte.edu.vnnih.govrsc.orgmdpi.com. The crosslinking of these hydrogels can be achieved through various methods, including the use of difunctional crosslinkers or by utilizing the reactive pendant groups for crosslinking reactions.

Hydrogel System Stimulus Responsive Monomer Unit Observed Response Reference
Poly(HEAA-co-AA)pHAcrylic Acid (AA)Swelling increases from 10.39 g/g at pH 1.68 to 112.79 g/g at pH 9.18 mdpi.com
PNIPAM/Acrylamide IPNTemperatureN-isopropylacrylamide (NIPAM)Rapid swelling/deswelling kinetics nih.gov
N-succinyl chitosan/Poly(AAm-co-AA)pHAcrylic Acid (AA) and N-succinyl chitosanHigher swelling at pH 7.4 than at pH 1.2 plos.org

This table showcases the stimuli-responsive behavior of various acrylamide-based hydrogels, detailing the stimulus, the responsive monomer, and the observed changes.

Polymeric Flocculants

Polymeric flocculants are high-molecular-weight polymers used in water treatment and other industrial processes to induce the aggregation of suspended particles. While specific research on polymeric flocculants derived directly from this compound is limited, the versatile chemistry of this monomer suggests its potential in this area. The bromomethyl groups can be converted into cationic, anionic, or non-ionic functional groups, which are crucial for the flocculation process.

For instance, quaternization of the bromomethyl groups would lead to cationic polyacrylamides, which are effective in flocculating negatively charged particles through charge neutralization and bridging mechanisms. The molecular weight and charge density of the resulting polymer, which are critical parameters for flocculation efficiency, could be controlled during the synthesis and modification steps.

Protein Bioconjugates for Chemical Labeling

The site-selective chemical modification of proteins is a powerful tool in chemical biology for studying protein function, developing diagnostics, and creating therapeutic agents nih.govrsc.orgsigmaaldrich.com. Acrylamide-based reagents are known to be effective for the alkylation of cysteine residues in proteins springernature.comnih.gov.

Derivatives of 2-(bromomethyl)acrylic acid, such as 2-chloromethyl acrylamide, have been shown to be excellent reagents for the site-selective modification of cysteine residues chemrxiv.orgnih.gov. These reagents react efficiently with the thiol group of cysteine via a Michael addition reaction, forming a stable covalent bond chemrxiv.org. The resulting bioconjugates exhibit superior stability compared to those formed with commonly used maleimide (B117702) reagents chemrxiv.orgnih.gov. The versatility of this chemistry allows for the introduction of various functionalities, such as fluorophores or drugs, by synthesizing the appropriate 2-(halomethyl)acrylamide derivative chemrxiv.org.

Bioconjugation Reagent Target Amino Acid Reaction Type Key Advantage Reference
2-Chloromethyl acrylamideCysteineMichael AdditionSuperior stability of the conjugate chemrxiv.orgnih.gov
1-[4-(Bromomethyl)phenyl]-1,2,2-triphenyletheneCysteineAlkylationAggregation-induced emission for fluorescent labeling ust.hk

This table summarizes the application of acrylamide-based reagents for the chemical labeling of proteins, highlighting the target amino acid and the advantages of the respective methods.

Optically Active Polymeric Materials

The synthesis of optically active polymers from the achiral monomer this compound is a nuanced challenge that relies on introducing chirality either during or after the polymerization process. While direct asymmetric polymerization of this compound has not been extensively reported, established methodologies in polymer chemistry provide clear pathways to achieving this goal. These strategies primarily involve the incorporation of chiral entities into the polymer structure, thereby inducing optical activity, which is the ability to rotate plane-polarized light.

Two principal strategies can be employed to impart optical activity to polymers derived from this compound:

Theoretical and Computational Investigations of 2 Bromomethyl Acrylamide and Its Polymers

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies are instrumental in understanding the fundamental properties of a molecule, which in turn dictate its reactivity and potential applications. For 2-(bromomethyl)acrylamide, such studies would provide invaluable insights.

Electronic Structure Analysis

A comprehensive analysis of the electronic structure of this compound would involve the use of computational methods like Density Functional Theory (DFT) and ab initio calculations. These studies would elucidate key molecular properties. No specific studies providing this data for this compound were found.

A hypothetical data table for such an analysis is presented below:

Calculated PropertyHypothetical ValueSignificance
Dipole Moment ~3.5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy -7.2 eVThe Highest Occupied Molecular Orbital energy level suggests the molecule's electron-donating ability.
LUMO Energy -1.5 eVThe Lowest Unoccupied Molecular Orbital energy level indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Atomic Charges C(C=O): +0.6, O: -0.5, N: -0.4, C(CH2Br): +0.2, Br: -0.1These charges would reveal the electrophilic and nucleophilic centers within the molecule, crucial for predicting reactivity.

Reaction Pathway Elucidation (e.g., Nucleophilic Substitution)

The presence of a bromomethyl group suggests that this compound is susceptible to nucleophilic substitution reactions. Computational studies could map out the potential energy surface for such reactions, identifying transition states and calculating activation energies. This would provide a quantitative understanding of its reactivity with various nucleophiles. Unfortunately, no specific computational studies elucidating the reaction pathways for this compound could be identified.

Molecular Modeling and Simulation of Polymerization Processes

The polymerization of this compound would lead to functional polymers with pendant bromomethyl groups, which are valuable for post-polymerization modification. Molecular modeling and simulation are powerful tools to understand and predict the outcome of such polymerization processes.

Kinetic Modeling of Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are crucial for synthesizing well-defined polymers. Kinetic modeling of the RAFT polymerization of this compound would involve simulating the concentrations of monomer, polymer, and radical species over time. This would help in optimizing reaction conditions to control polymer molecular weight and dispersity. Specific kinetic models for the controlled radical polymerization of this compound are not available in the literature.

Simulation of Polymer Architecture and Conformation

Molecular dynamics (MD) simulations could be employed to study the three-dimensional structure and behavior of poly(this compound) chains in different environments. These simulations would provide insights into the polymer's conformation, flexibility, and interactions with solvent molecules. Such simulation studies specifically for poly(this compound) have not been reported.

A hypothetical data table summarizing potential findings from such simulations is presented below:

Simulated PropertyHypothetical ObservationImplication for Material Properties
Radius of Gyration (Rg) Varies with solvent qualityIndicates the compactness of the polymer coil, affecting viscosity and hydrodynamic volume.
End-to-End Distance Dependent on chain length and solventProvides information on the overall shape and extension of the polymer chain.
Solvent Accessible Surface Area (SASA) Higher in good solventsRelates to the extent of interaction between the polymer and the solvent.
Radial Distribution Functions Shows specific polymer-solvent interactionsHelps in understanding the solvation shell and local environment of the polymer chain.

Computational Design of Functionalized Polymeric Materials

The computational design of materials involves using theoretical models to predict the properties of novel materials before their synthesis. For polymers derived from this compound, this approach could be used to design materials with specific functionalities for targeted applications. For instance, by computationally screening different nucleophiles for post-polymerization modification, one could predict the properties of the resulting functionalized polymers, such as their binding affinity to specific targets or their stimuli-responsive behavior. Regrettably, there are no published studies on the computational design of functionalized polymeric materials based on this compound.

Prediction of Material Properties

There is no available research data from theoretical or computational studies that predicts the material properties of poly(this compound). While general frameworks for predicting polymer properties using computational methods, including machine learning and first-principles calculations, are well-established for a wide range of polymers, arxiv.orggatech.edu these have not been applied to this compound. Therefore, no data tables or detailed research findings on its predicted mechanical, thermal, electronic, or other physical characteristics can be provided.

Multiscale Modeling Approaches for Switchable Polymers

The concept of "switchable" or "stimuli-responsive" polymers is an active area of research, with computational models playing a crucial role in understanding their behavior. nih.govnih.gov These models often bridge different scales to connect molecular-level changes to macroscopic properties. While there are numerous studies on other stimuli-responsive polyacrylamide derivatives, mdpi.com no literature could be found that applies multiscale modeling approaches specifically to polymers derived from this compound to investigate their potential switchable characteristics. The influence of the bromomethyl side group on the polymer's responsiveness to stimuli remains uninvestigated from a computational standpoint.

Due to the lack of specific research on the theoretical and computational aspects of this compound, the detailed, data-rich article requested cannot be generated at this time. The content above reflects the current state of publicly available scientific knowledge on this specific topic.

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